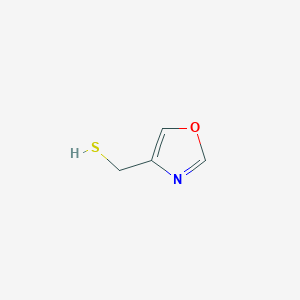
(1,3-Oxazol-4-yl)methanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,3-Oxazol-4-yl)methanethiol is a heterocyclic compound that contains both oxygen and nitrogen atoms within a five-membered ring structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Oxazol-4-yl)methanethiol typically involves the reaction of oxazole derivatives with thiol-containing reagents. One common method includes the use of oxazole-4-carboxaldehyde as a starting material, which undergoes a thiolation reaction to introduce the thiol group at the 4-position of the oxazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale thiolation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
(1,3-Oxazol-4-yl)methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding oxazolines.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of thioethers and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Alkyl halides and other electrophiles are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Oxazolines.
Substitution: Thioethers and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(1,3-Oxazol-4-yl)methanethiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials with unique properties
Wirkmechanismus
The mechanism of action of (1,3-Oxazol-4-yl)methanethiol involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, its anticancer activity is attributed to its ability to disrupt mitochondrial function, leading to programmed cell death in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxazole: A parent compound with a similar ring structure but lacking the thiol group.
Isoxazole: Contains an oxygen and nitrogen atom in different positions within the ring.
Oxadiazole: Contains two nitrogen atoms within the ring, offering different chemical properties.
Uniqueness
(1,3-Oxazol-4-yl)methanethiol is unique due to the presence of the thiol group, which imparts distinct reactivity and potential biological activity. This differentiates it from other oxazole derivatives and makes it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C4H5NOS |
|---|---|
Molekulargewicht |
115.16 g/mol |
IUPAC-Name |
1,3-oxazol-4-ylmethanethiol |
InChI |
InChI=1S/C4H5NOS/c7-2-4-1-6-3-5-4/h1,3,7H,2H2 |
InChI-Schlüssel |
POWRHHDDROMXIO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=CO1)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



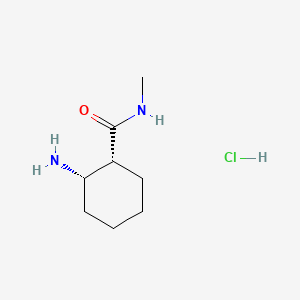
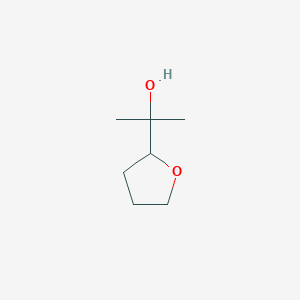
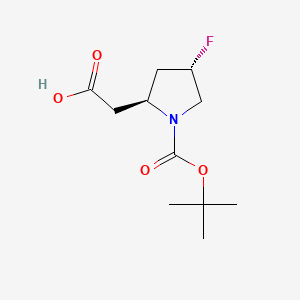
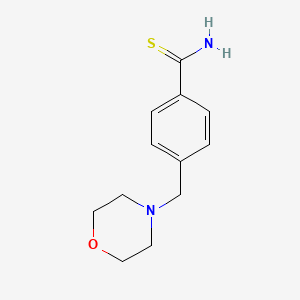
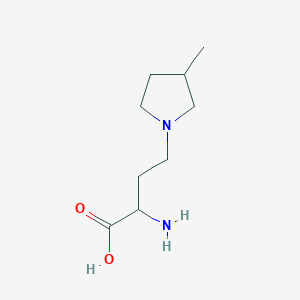
![5-{[(5-Chloro-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide](/img/structure/B13627792.png)
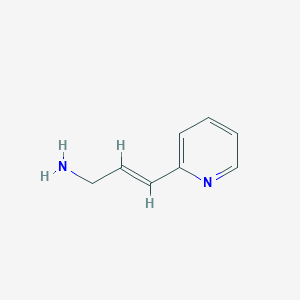


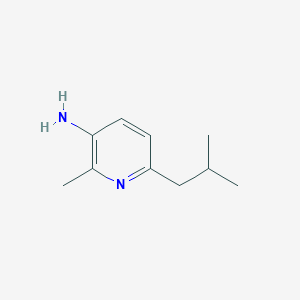
![7-Oxo-6-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13627823.png)


